molecular formula C12H18N2 B2667507 1-(4-Ethylphenyl)piperazine CAS No. 68104-58-5

1-(4-Ethylphenyl)piperazine

Cat. No.: B2667507
CAS No.: 68104-58-5
M. Wt: 190.29
InChI Key: GLJGLGNGUCOPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)piperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic amine, and features a phenyl ring substituted with an ethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves batch or flow (microwave) reactors. These methods utilize protonated piperazine and heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can proceed at room temperature or higher, depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-(4-Ethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)piperazine involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms, which is particularly useful in anthelmintic applications .

Comparison with Similar Compounds

    1-Phenylpiperazine: Similar structure but lacks the ethyl group on the phenyl ring.

    1-(4-Methylphenyl)piperazine: Features a methyl group instead of an ethyl group on the phenyl ring.

    1-(4-Chlorophenyl)piperazine: Contains a chlorine atom on the phenyl ring.

Uniqueness: 1-(4-Ethylphenyl)piperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in pharmacokinetic properties and receptor binding affinities, making it a compound of interest for further research .

Properties

IUPAC Name

1-(4-ethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJGLGNGUCOPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.